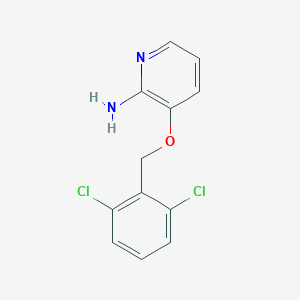

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine

Descripción general

Descripción

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound, also known as DCB-AM, is a fluorescent dye that has been used in a variety of studies to investigate cellular processes and signaling pathways. In

Mecanismo De Acción

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is a membrane-permeable dye that is converted into a fluorescent form upon entering cells. Once inside the cell, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is cleaved by intracellular esterases, releasing the fluorescent DCB. DCB binds to intracellular proteins and becomes fluorescent, allowing for visualization of cellular processes.

Biochemical and Physiological Effects:

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of cell types, including neurons, astrocytes, and pancreatic cells. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been shown to be a reliable indicator of intracellular calcium levels in these cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine is its ability to be used in live cells, allowing for real-time visualization of cellular processes. It is also a relatively inexpensive dye compared to other fluorescent dyes. However, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has limitations in terms of its specificity for calcium signaling pathways and its potential for interference with other cellular processes.

Direcciones Futuras

Future research directions for 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine include investigating its potential applications in studying other signaling pathways and cellular processes. Additionally, researchers may explore modifications to the 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine structure to improve its specificity for certain cellular processes. Finally, 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine may be used in combination with other dyes and imaging techniques to gain a more complete understanding of cellular processes.

Aplicaciones Científicas De Investigación

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has been used in a variety of scientific research applications due to its fluorescent properties. It has been used to investigate calcium signaling pathways in cells, as well as to study the activity of enzymes such as proteases. 2-Amino-3-(2,6-dichlorobenzyloxy)pyridine has also been used in studies of neuronal activity, as it can be used to visualize changes in intracellular calcium levels in response to stimuli.

Propiedades

Número CAS |

107229-64-1 |

|---|---|

Nombre del producto |

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |

Fórmula molecular |

C12H10Cl2N2O |

Peso molecular |

269.12 g/mol |

Nombre IUPAC |

3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16) |

Clave InChI |

YRERGCGMZKIMTL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)COC2=C(N=CC=C2)N)Cl |

Sinónimos |

2-Amino-3-(2,6-dichlorobenzyloxy)pyridine |

Origen del producto |

United States |

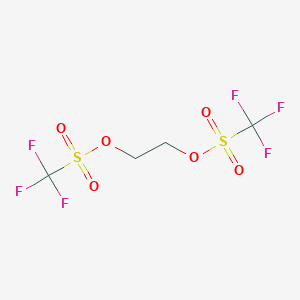

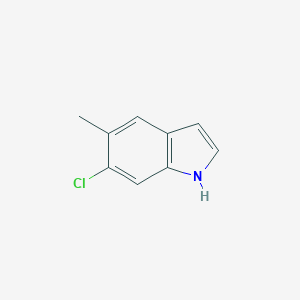

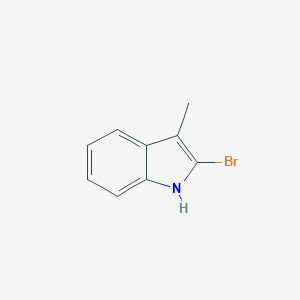

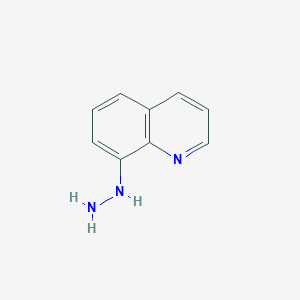

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)